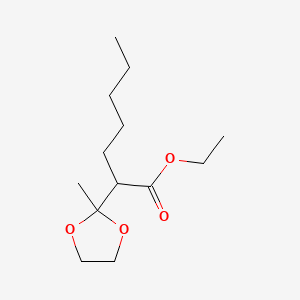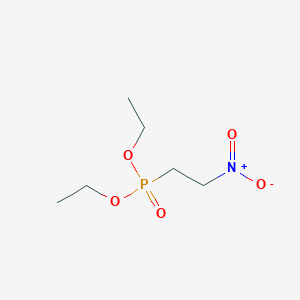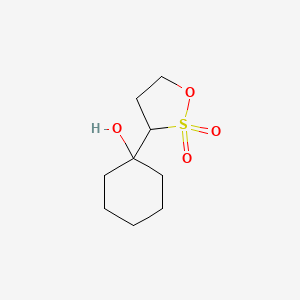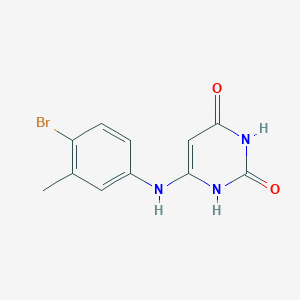
7-Pentadecyne, 1-chloro-13-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Pentadecyne, 1-chloro-13-methyl-: is an organic compound with the molecular formula C16H29Cl . It is a chlorinated alkyne, characterized by the presence of a chlorine atom and a triple bond within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentadecyne, 1-chloro-13-methyl- typically involves the chlorination of a suitable alkyne precursor. One common method is the radical halogenation of 13-methyl-7-pentadecene using chlorine gas under UV light. The reaction proceeds via a free radical mechanism, where the chlorine radicals add to the alkyne, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and controlled reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chlorine atom in 7-Pentadecyne, 1-chloro-13-methyl- can be substituted by various nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the compound can undergo addition reactions with hydrogen, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols in polar solvents.
Addition: Hydrogen gas with a metal catalyst (e.g., palladium) for hydrogenation; halogens like bromine or iodine in inert solvents for halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted alkynes depending on the nucleophile used.
Addition: Dihalides, alkenes, or alkanes.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Aplicaciones Científicas De Investigación
Chemistry: 7-Pentadecyne, 1-chloro-13-methyl- is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules.
Biology and Medicine: Research into the biological activity of chlorinated alkynes has shown potential applications in medicinal chemistry. These compounds may exhibit antimicrobial or anticancer properties, although specific studies on 7-Pentadecyne, 1-chloro-13-methyl- are limited.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including surfactants, lubricants, and polymers. Its unique structure allows for the creation of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Pentadecyne, 1-chloro-13-methyl- in chemical reactions involves the interaction of its triple bond and chlorine atom with various reagents. The chlorine atom can act as a leaving group in substitution reactions, while the triple bond can participate in addition reactions. The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used.
Comparación Con Compuestos Similares
- 1-Chloro-13-methylpentadec-7-yne
- 1-Bromo-13-methylpentadec-7-yne
- 1-Iodo-13-methylpentadec-7-yne
Comparison: Compared to its brominated and iodinated analogs, 7-Pentadecyne, 1-chloro-13-methyl- is generally more reactive in nucleophilic substitution reactions due to the relatively weaker carbon-chlorine bond. This makes it a more versatile intermediate in organic synthesis. Additionally, the presence of the chlorine atom can influence the compound’s physical properties, such as boiling point and solubility, compared to its non-halogenated counterparts.
Propiedades
Número CAS |
7409-53-2 |
|---|---|
Fórmula molecular |
C16H29Cl |
Peso molecular |
256.9 g/mol |
Nombre IUPAC |
1-chloro-13-methylpentadec-7-yne |
InChI |
InChI=1S/C16H29Cl/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16H,3,5,7-15H2,1-2H3 |
Clave InChI |
HTWKNNJMZHCKAI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCC#CCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)











